molecular formula C18H17ClN2O2 B6500656 2-chloro-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]benzamide CAS No. 955219-08-6

2-chloro-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]benzamide

Cat. No.: B6500656
CAS No.: 955219-08-6
M. Wt: 328.8 g/mol
InChI Key: AKYMNOQEADNNKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]benzamide is a complex organic compound that features a benzamide core with a 2-chloro substituent and a pyrrolidinone moiety

Properties

IUPAC Name

2-chloro-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O2/c19-16-9-5-4-8-15(16)18(23)20-11-13-10-17(22)21(12-13)14-6-2-1-3-7-14/h1-9,13H,10-12H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKYMNOQEADNNKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2)CNC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]benzamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolidinone intermediate, which is then coupled with a benzamide derivative. The reaction conditions often involve the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine or palladium complexes .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of functionalized benzamides .

Scientific Research Applications

2-chloro-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-chloro-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]benzamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the pyrrolidinone moiety, in particular, enhances its potential for biological activity and its versatility in synthetic applications .

Biological Activity

2-chloro-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]benzamide is a compound with notable biological activity, particularly as an inhibitor of human carbonic anhydrases. This article reviews its biological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a chloro substituent at the ortho position of the benzene ring and a pyrrolidine derivative, which enhances its reactivity and interaction with biological targets. The molecular formula is C17H17ClN2O3C_{17}H_{17}ClN_{2}O_{3} with a molecular weight of 364.8 g/mol .

PropertyValue
CAS Number954713-03-2
Molecular FormulaC₁₇H₁₇ClN₂O₃S
Molecular Weight364.8 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

The primary mechanism by which this compound exerts its biological effects is through the inhibition of carbonic anhydrase II (CA II). This enzyme plays a crucial role in maintaining acid-base balance and fluid secretion in various tissues. By inhibiting CA II, the compound can affect several biochemical pathways, potentially leading to therapeutic effects in conditions such as glaucoma, edema, and certain types of cancer .

Inhibition of Carbonic Anhydrases

Research indicates that this compound exhibits significant inhibitory activity against human carbonic anhydrases, particularly CA II. This inhibition has been linked to alterations in intracellular pH and bicarbonate levels, which can influence cellular signaling pathways involved in tumor growth and metastasis .

Potential Therapeutic Applications

The biological activity of this compound suggests several therapeutic applications:

  • Cancer Treatment : Its ability to modulate enzyme activity could make it a candidate for cancer therapies, particularly in tumors that rely on altered pH for growth.
  • Neurological Disorders : Preliminary studies suggest potential applications in treating neurological disorders due to its interactions with neurotransmitter systems .

Study on Antitumor Activity

A study conducted on various cancer cell lines demonstrated that compounds structurally related to this compound exhibited cytotoxic effects. The IC50 values indicated significant inhibition of cell proliferation at low micromolar concentrations, suggesting potential for further development as antitumor agents .

Neuroprotective Effects

Another investigation explored the neuroprotective effects of similar compounds in models of oxidative stress. Results indicated that these compounds could reduce cell death in neuronal cultures exposed to harmful stimuli, highlighting their potential role in treating neurodegenerative diseases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.